Secalciferol

Übersicht

Beschreibung

Secalciferol, auch bekannt als 24,25-Dihydroxyvitamin D3, ist ein physiologisch aktiver Metabolit von Vitamin D. Es spielt eine entscheidende Rolle bei der Regulierung des Kalziumstoffwechsels, der Knochengesundheit und verschiedener zellulärer Prozesse. This compound ist an der Synthese von Osteocalcin beteiligt, einem Protein, das für die Knochenmineralisierung unerlässlich ist, und es wurde vermutet, dass es ein wichtiges Hormon für die Heilung von Knochenbrüchen ist .

Wissenschaftliche Forschungsanwendungen

Secalciferol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung des Vitamin-D-Stoffwechsels und seiner Derivate verwendet.

Biologie: this compound wird hinsichtlich seiner Rolle bei der Zelldifferenzierung, Proliferation und der Regulation des Immunsystems untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei Knochengesundheit, Kalziumhomöostase und der Behandlung von Erkrankungen im Zusammenhang mit Vitamin-D-Mangel untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es an den Vitamin-D-Rezeptor (VDR) bindet, einen nukleären Rezeptor, der die Expression verschiedener Gene reguliert, die an der Kalzium- und Phosphathomöostase beteiligt sind. Nach der Bindung an den VDR moduliert this compound die Transkription von Zielgenen, was zu einer erhöhten Kalziumaufnahme im Darm, einer verbesserten Knochenmineralisierung und einer Regulation der Parathormon-Spiegel führt .

Safety and Hazards

Secalciferol is classified as having acute toxicity, both oral and dermal, and inhalation . It can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Protective equipment, including chemical impermeable gloves and respiratory protection, should be worn when handling this compound .

Wirkmechanismus

- Secalciferol (also known as 24,25-dihydroxyvitamin D3 or 24R,25(OH)2D3) is suggested to play a role in bone fracture healing and human bone and mineral metabolism. Its primary targets likely involve bone health and mineral homeostasis .

- This compound is a provitamin, and its active metabolite is 1,25-dihydroxyvitamin D (calcitriol). Calcitriol stimulates:

- At the molecular and cellular levels, this compound likely affects:

Target of Action

Mode of Action

Result of Action

Biochemische Analyse

Biochemical Properties

Secalciferol is involved in several biochemical reactions, primarily related to calcium and phosphate metabolism. It interacts with enzymes such as 25-hydroxyvitamin D3-24-hydroxylase, which converts 25-hydroxyvitamin D3 to this compound. This compound also interacts with proteins like the vitamin D receptor, which mediates its effects on gene expression. These interactions are essential for maintaining calcium and phosphate balance in the body .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound enhances the synthesis of osteocalcin, a protein involved in bone formation. It also affects the proliferation and differentiation of osteoblasts, the cells responsible for bone formation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding to the receptor, this compound forms a complex with the retinoid X receptor. This complex then binds to vitamin D response elements in the DNA, leading to the transcription of target genes. These genes are involved in calcium and phosphate homeostasis, bone metabolism, and immune function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can enhance bone mineral density and improve bone strength. Its effects may diminish over time if not administered consistently .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes bone formation and improves calcium absorption. At high doses, it can lead to hypercalcemia, a condition characterized by elevated calcium levels in the blood. This can result in adverse effects such as kidney stones and calcification of soft tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the steroid biosynthesis pathway. It is synthesized from 25-hydroxyvitamin D3 by the enzyme 25-hydroxyvitamin D3-24-hydroxylase. This compound can be further metabolized to other active forms of vitamin D, which play roles in calcium and phosphate homeostasis .

Transport and Distribution

This compound is transported in the blood bound to vitamin D-binding protein. It is distributed to various tissues, including the bones, kidneys, and intestines. In the cells, this compound binds to the vitamin D receptor, which facilitates its transport to the nucleus where it exerts its effects on gene expression .

Subcellular Localization

This compound is primarily localized in the nucleus of cells, where it binds to the vitamin D receptor. This localization is crucial for its function in regulating gene expression. This compound may also be found in the cytoplasm, where it can interact with other proteins and enzymes involved in calcium and phosphate metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Secalciferol kann durch Hydroxylierung von Cholecalciferol (Vitamin D3) synthetisiert werden. Diese Hydroxylierung wird typischerweise unter kontrollierten Bedingungen mit spezifischen Enzymen oder chemischen Reagenzien durchgeführt .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound durch eine Kombination aus chemischer Synthese und biotechnologischen Verfahren hergestellt. Die Produktion umfasst die Verwendung der mikrobiellen Fermentation zur Herstellung der notwendigen Zwischenprodukte, gefolgt von chemischen Modifikationen, um das Endprodukt zu erhalten. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit von this compound zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Secalciferol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen Hydroxylgruppen modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Positionen auftreten und zur Bildung von Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und alkylierte Derivate von this compound, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .

Vergleich Mit ähnlichen Verbindungen

Secalciferol ist unter den Vitamin-D-Metaboliten aufgrund seines spezifischen Hydroxylierungsmusters einzigartig. Ähnliche Verbindungen sind:

Calcitriol (1,25-Dihydroxyvitamin D3): Die aktivste Form von Vitamin D, die hauptsächlich an der Kalzium- und Phosphatregulation beteiligt ist.

Cholecalciferol (Vitamin D3): Die Vorstufe aktiver Vitamin-D-Metaboliten, die in der Haut bei Sonneneinstrahlung synthetisiert wird.

Ergocalciferol (Vitamin D2): Eine pflanzliche Form von Vitamin D, die in Nahrungsergänzungsmitteln verwendet wird.

Die eindeutige Hydroxylierung von this compound an den Positionen 24 und 25 unterscheidet es von anderen Vitamin-D-Metaboliten und bietet einzigartige biologische Funktionen und therapeutisches Potenzial .

Eigenschaften

CAS-Nummer |

55721-11-4 |

|---|---|

Molekularformel |

C27H44O3 |

Molekulargewicht |

416.6 g/mol |

IUPAC-Name |

(3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24?,25-,27-/m1/s1 |

InChI-Schlüssel |

FCKJYANJHNLEEP-AOWQBJNISA-N |

Isomerische SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Kanonische SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

| 55721-11-4 40013-87-4 |

|

Physikalische Beschreibung |

Solid |

Piktogramme |

Acute Toxic; Health Hazard |

Synonyme |

(24R)-24,25-Dihydroxyvitamin D3 24,25 Dihydroxycholecalciferol 24,25 Dihydroxyvitamin D 3 24,25 Dihydroxyvitamin D3 24,25-Dihydroxycholecalciferol 24,25-Dihydroxyvitamin D 3 24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer 24,25-Dihydroxyvitamin D3 24R,25 Dihydroxycholecalciferol 24R,25-Dihydroxycholecalciferol Dihydroxyvitamin D3, 24,25 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

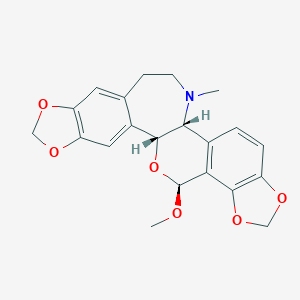

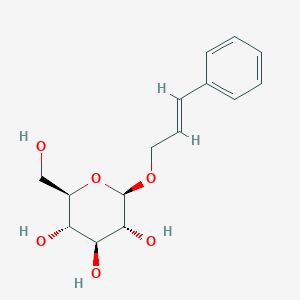

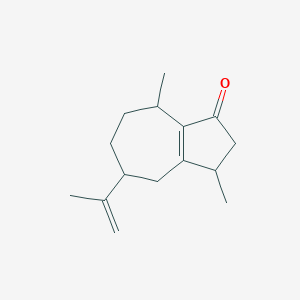

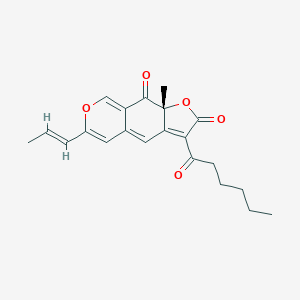

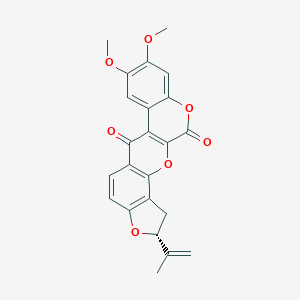

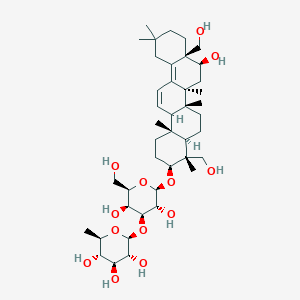

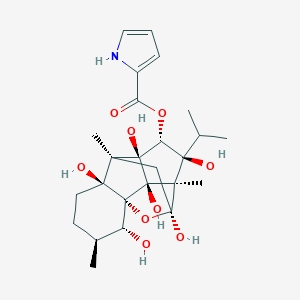

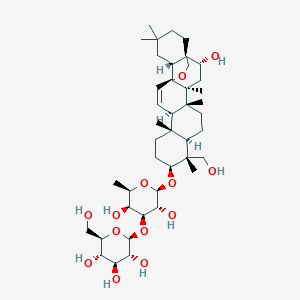

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.